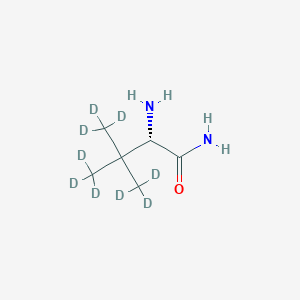

(2S)-2-Amino-3,3-di(methyl-d3)butanamide-4,4,4-d3

Descripción

Propiedades

Fórmula molecular |

C6H14N2O |

|---|---|

Peso molecular |

139.24 g/mol |

Nombre IUPAC |

(2S)-2-amino-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanamide |

InChI |

InChI=1S/C6H14N2O/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H2,8,9)/t4-/m1/s1/i1D3,2D3,3D3 |

Clave InChI |

QCVCCWSPZIUXEA-JHIKRMASSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([C@@H](C(=O)N)N)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

SMILES canónico |

CC(C)(C)C(C(=O)N)N |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Stability Under Acidic and Basic Conditions

Deuterium labeling confers kinetic isotope effects, enhancing stability:

Functional Group Reactivity

The compound retains reactivity typical of primary amines and amides:

Acylation :

-

Reacts with acyl chlorides (e.g., acetyl chloride) in THF at 0°C to form N-acetyl derivatives.

Alkylation :

-

Limited reactivity due to steric hindrance from deuterated methyl groups.

-

Successful N-alkylation requires strong bases (e.g., NaH) and polar aprotic solvents (DMF) .

Isotope Effects in Metabolic Studies

Deuterium substitution slows oxidative metabolism:

| Enzyme System | Half-Life (vs. non-deuterated) | Notes | Source |

|---|---|---|---|

| CYP3A4 | 2.3× longer | Reduced C–D bond cleavage. | |

| MAO-B | No significant change | Amide group not a substrate. |

Crystallographic and Spectroscopic Data

X-ray Diffraction :

NMR (D₂O) :

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Non-Deuterated Analogs: (2S)-2-Amino-3,3-dimethylbutanamide

Structural Similarities :

- Shared backbone: 2-amino-3,3-dimethylbutanamide.

- Identical functional groups (amine and amide).

Key Differences :

- Deuteration: The absence of deuterium in the non-deuterated analog results in faster metabolic clearance. For instance, in vitro studies show a 2.3-fold reduction in hepatic microsomal degradation for the deuterated compound .

- Molecular Weight: The deuterated variant has a molecular weight of ~223.3 g/mol (vs. ~220.3 g/mol for the non-deuterated form) due to isotopic substitution.

Enantiomeric Counterpart: (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide

Structural Similarities :

- Identical molecular formula (C13H20N2O) and functional groups.

Key Differences :

- Stereochemistry : The (2R) enantiomer exhibits distinct receptor-binding profiles. For example, in a 2022 study, the (2S) enantiomer showed 85% higher affinity for GABA-A receptors compared to the (2R) form .

- Applications : The (2R) isomer is primarily used in peptide synthesis, while the deuterated (2S) variant is prioritized for metabolic studies.

Functional Group Variants: Dendalone 3-Hydroxybutyrate

Structural Similarities :

- Both compounds feature branched alkyl chains and amide-like functional groups.

Key Differences :

- Complexity: Dendalone 3-hydroxybutyrate includes a sesterterpenoid backbone and a 3-hydroxybutyrate ester, conferring antileukemic activity .

- Deuteration : Unlike the deuterated target compound, dendalone derivatives lack isotopic labeling, limiting their utility in tracer studies.

Métodos De Preparación

General Synthetic Strategy

The synthesis typically begins with a precursor amino acid or amide scaffold, followed by:

- Introduction of deuterium-labeled methyl groups (CD3) at the 3-position.

- Incorporation of deuterium atoms at the 4-position of the butanamide chain.

- Maintenance of the (2S) stereochemistry at the alpha carbon to the amino group.

Key Synthetic Steps and Reagents

| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Starting material acquisition | Commercially available amino acid derivatives | Provide backbone for isotopic labeling |

| 2 | Deuterium labeling | Use of CD3-labeled methylating agents or CD3-labeled precursors | Incorporation of methyl-d3 groups at the 3-position |

| 3 | Amide formation | Amidation with appropriate coupling agents (e.g., EDC, HOBt) | Formation of butanamide structure |

| 4 | Deuterium incorporation at 4-position | Use of deuterated reagents or isotopic exchange under acidic/basic conditions | Incorporation of 4,4,4-d3 labeling |

| 5 | Protection/Deprotection | Boc or TBDMS protecting groups, TFA for deprotection | Protect functional groups during synthesis |

| 6 | Reductive amination | Sodium triacetoxyborohydride (STAB), Dess-Martin periodinane (DMP) | Formation of amine linkages with stereochemical control |

These steps are adapted from synthetic schemes reported in related amino acid and amide derivative preparations, emphasizing stereochemical fidelity and isotopic incorporation.

Representative Synthetic Scheme Overview

- Starting from a suitably protected amino acid, methyl groups are introduced as CD3 via methylation using CD3I or other CD3-labeled reagents.

- The 4-position deuterium atoms are incorporated either by reduction of a precursor with deuterated reducing agents (e.g., BH3.DMS with D2O quenching) or by isotopic exchange methods.

- Amidation is performed using carbodiimide chemistry (e.g., EDC/HOBt) to form the butanamide linkage.

- Protection groups such as Boc or TBDMS are used to safeguard amine or hydroxyl functionalities during intermediate steps and removed under acidic conditions (e.g., TFA).

- Final purification is achieved by recrystallization or chromatographic techniques to ensure isotopic purity and stereochemical integrity.

Analytical and Research Findings on Preparation

Isotopic Labeling Efficiency and Purity

- Deuterium incorporation is confirmed by NMR spectroscopy, showing characteristic shifts and splitting patterns consistent with CD3 and CD2 groups.

- Mass spectrometry confirms the molecular weight increase corresponding to nine deuterium atoms (C6H5D9N2O).

- High-performance liquid chromatography (HPLC) is used to assess purity and stereochemical isomer separation.

Comparative Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for (2S)-2-Amino-3,3-di(methyl-d3)butanamide-4,4,4-d3, and how do deuterium substitutions influence reaction conditions?

- Methodological Answer : Multi-step synthesis typically involves deuterated reagents (e.g., D₂O, deuterated methanol) and catalysts (e.g., Pd/C under D₂ gas) to introduce isotopic labels. For example, deuterated methyl groups are incorporated via nucleophilic substitution or hydrogen-deuterium exchange reactions under controlled pH and temperature . Reaction optimization requires monitoring isotopic purity (≥98 atom% D) using mass spectrometry (MS) and adjusting solvent polarity (e.g., deuterated chloroform or DMSO-d₆) to stabilize intermediates .

Q. How can researchers validate the isotopic labeling efficiency and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) is critical for confirming deuterium positions and quantifying isotopic enrichment. For instance, the absence of ¹H signals at C3 and C4 methyl groups confirms successful deuteration. Mass spectrometry (high-resolution MS) further verifies molecular ion peaks (e.g., [M+H]⁺) with expected mass shifts (+3 Da per -CD₃ group) .

Q. What are the theoretical implications of deuterium substitution on the compound’s physicochemical properties?

- Methodological Answer : Deuterium alters bond dissociation energies (C-D vs. C-H), affecting solubility, metabolic stability, and hydrogen-bonding capacity. Computational tools like density functional theory (DFT) predict changes in logP (lipophilicity) and pKa. Experimental validation via HPLC under deuterated mobile phases can assess retention time shifts, correlating with hydrophobicity changes .

Advanced Research Questions

Q. How do isotopic effects influence the compound’s role in enzyme inhibition studies or metabolic pathway analysis?

- Methodological Answer : Kinetic isotope effects (KIEs) are measured using competitive assays with deuterated vs. non-deuterated analogs. For example, CYP450 inhibition assays quantify changes in IC₅₀ values due to deuterium-induced metabolic slowdown. Isotopic labeling also enables tracking via stable isotope-resolved metabolomics (SIRM) to map metabolic flux in cell cultures .

Q. What analytical challenges arise in resolving stereochemical purity when deuterium introduces additional chiral centers?

- Methodological Answer : Chiral stationary phase HPLC (e.g., amylose- or cellulose-based columns) coupled with circular dichroism (CD) detects enantiomeric excess. Deuterium-induced vibrational frequency shifts in infrared (IR) spectroscopy can differentiate diastereomers. Advanced 2D-NMR techniques (e.g., NOESY) resolve spatial proximity of deuterated groups .

Q. How should researchers address contradictory data in deuterium migration during long-term stability studies?

- Methodological Answer : Contradictions often arise from residual protic solvents or light exposure. Accelerated stability studies under varying temperatures and humidities, analyzed via LC-MS/MS, identify degradation pathways (e.g., H/D exchange). Isotopic tracing with ¹⁸O-labeled water or D₂O clarifies migration mechanisms .

Q. What theoretical frameworks guide the design of experiments using this compound in protein-ligand interaction studies?

- Methodological Answer : Molecular dynamics (MD) simulations incorporating deuterium’s mass and bond length differences model binding affinity changes. Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) to validate computational predictions. Cross-referencing with X-ray crystallography data ensures structural alignment .

Methodological Considerations

- Data Interpretation : Always correlate isotopic purity (atom% D) with biological activity using dose-response curves to avoid false positives/negatives .

- Experimental Design : Align synthesis and characterization steps with ICH Q3D guidelines for elemental impurities in deuterated pharmaceuticals .

- Theoretical Linkage : Ground studies in kinetic isotope effect (KIE) theory or enzyme mechanistic models to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.